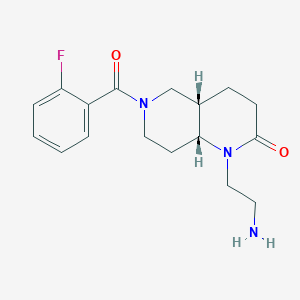

![molecular formula C17H23NO4 B5501435 methyl N-[3-(4-methoxyphenyl)acryloyl]leucinate](/img/structure/B5501435.png)

methyl N-[3-(4-methoxyphenyl)acryloyl]leucinate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Research on acrylate compounds and their derivatives, including substances similar to "methyl N-[3-(4-methoxyphenyl)acryloyl]leucinate," has been extensive, reflecting their importance in various applications ranging from medical to industrial uses. For instance, poly(2-methoxyethyl acrylate) (PMEA) has been highlighted for its excellent blood compatibility due to its unique water structure at the blood-poly(meth)acrylate interface, suggesting potential biomedical applications (Tanaka & Mochizuki, 2010).

Synthesis Analysis

The synthesis of acrylate compounds often involves reactions that are finely tuned to achieve desired molecular structures and functionalities. For example, the synthesis and pharmacological evaluation of acryloyl derivatives have been explored, indicating a methodological approach to creating compounds with specific biological activities (Kumar, Kumar, & Khan, 2020).

Molecular Structure Analysis

The molecular structure of acrylate compounds significantly influences their chemical reactivity and physical properties. Studies on poly(methyl methacrylate) (PMMA) offer insights into the relationship between molecular composition and the properties of acrylate polymers, highlighting the importance of understanding structural aspects in designing materials with desired characteristics (Sansul, Yousif, & Zainulabdeen, 2023).

Chemical Reactions and Properties

Acrylate compounds participate in a variety of chemical reactions, leading to diverse properties and applications. The reactivity of acrylamide, for example, has been extensively studied, showing its potential versatility as a ligand and its implications in biological systems (Girma, Lorenz, Blaurock, & Edelmann, 2005).

Physical Properties Analysis

The physical properties of acrylate compounds, such as PMMA, are determined by their molecular structure, which affects their application in various fields. PMMA is known for its excellent optical clarity, high-impact resistance, and excellent weatherability, making it a material of choice in numerous applications (Sansul, Yousif, & Zainulabdeen, 2023).

Chemical Properties Analysis

The chemical properties of acrylates, such as reactivity towards polymerization and cross-linking, underpin their widespread use in creating polymers and co-polymers for various applications. The synthesis and evaluation of specific acryloyl derivatives have demonstrated the ability to tailor these compounds for antimicrobial activities, indicating the broad potential of acrylate chemistry (Kumar, Kumar, & Khan, 2020).

Wissenschaftliche Forschungsanwendungen

Stabilization of Amino Acid Derived Diblock Copolymer Micelles

Optically pure derivatives of leucine methyl ester, including N-acryloyl-(D)-leucine methyl ester and N-acryloyl-(L)-leucine methyl ester, were synthesized and studied for their ability to form stabilized micelles through favorable D:L side chain interactions. Reversible addition-fragmentation chain transfer (RAFT) polymerization yielded enantiopure homopolymers and diblock copolymers, which were self-assembled and characterized for their morphology using techniques such as dynamic light scattering and transmission electron microscopy. These findings underscore the potential of using specific amino acid derivatives for creating stable micellar systems in drug delivery applications (Skey, Hansell, & O’Reilly, 2010).

Photocrosslinking Properties of Polymers

Research into acrylate and methacrylate monomers with pendant α,β-unsaturated ketone moiety, such as those derived from 4-methoxycinnamoylphenyl, has revealed significant insights into the synthesis, characterization, and photocrosslinking properties of these polymers. These properties make such polymers viable candidates for applications ranging from coatings to biomedical devices, where controlled crosslinking can be leveraged to achieve desired physical properties and functionalities (Reddy, Subramanian, & Sainath, 1998).

Biologically Active Polyanions

Poly(N-acryl amino acids) synthesized from the radical polymerization of N-acryl amino acid monomers, such as derivatives from leucine, have shown heparin-like activities, including inhibition of heparanase enzyme and smooth muscle cell proliferation. These polymers, with side groups bearing a lipophilic character or charged functional groups, exhibit significant biological activity, suggesting their potential in medical applications like tumor metastasis inhibition and autoimmunity treatments (Bentolila et al., 2000).

Synthesis Methodologies

A new methodology for the synthesis of (E)-3-benzylidenechroman-4-ones using derivatives similar to methyl N-[3-(4-methoxyphenyl)acryloyl]leucinate has been developed, highlighting the potential for synthesizing natural products and antifungal agents. This demonstrates the versatility of such chemical frameworks in the synthesis of complex organic molecules, potentially useful in pharmaceutical synthesis and organic chemistry research (Basavaiah & Bakthadoss, 1998).

Wirkmechanismus

A computational approach was applied to explore the compound’s potency against breast cancer through molecular docking and MD simulation . The results of the molecular docking study showed that the compound exhibited more negative value of binding free energy (-8.15 kcal/mol) than tamoxifen (-7.00 kcal/mol) . It can be predicted that the compound has a cytotoxic activity potency against breast cancer through ERα inhibition .

Eigenschaften

IUPAC Name |

methyl 2-[[(E)-3-(4-methoxyphenyl)prop-2-enoyl]amino]-4-methylpentanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23NO4/c1-12(2)11-15(17(20)22-4)18-16(19)10-7-13-5-8-14(21-3)9-6-13/h5-10,12,15H,11H2,1-4H3,(H,18,19)/b10-7+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUPFPPKQWYXOFQ-JXMROGBWSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)OC)NC(=O)C=CC1=CC=C(C=C1)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)CC(C(=O)OC)NC(=O)/C=C/C1=CC=C(C=C1)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl N-[(2E)-3-(4-methoxyphenyl)prop-2-enoyl]leucinate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-benzyl-5-{4-[3-(4-methylphenoxy)propoxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5501357.png)

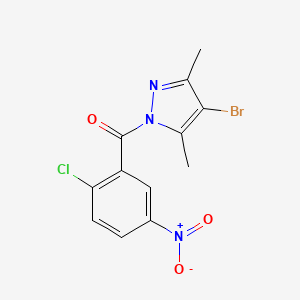

![3-(6-bromo-2-chloro-3-quinolinyl)-2-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5501363.png)

![2-(1,3-benzodioxol-5-yl)-4,6-bis[2-(1,3-benzodioxol-5-yl)vinyl]pyrimidine](/img/structure/B5501371.png)

![7-[(3-ethyl-1H-indol-2-yl)carbonyl]-2,7-diazaspiro[4.5]decane hydrochloride](/img/structure/B5501408.png)

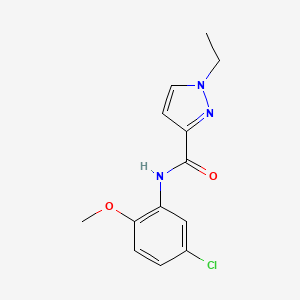

![methyl 5-(aminocarbonyl)-2-{[2-cyano-3-(5-methyl-2-furyl)acryloyl]amino}-4-methyl-3-thiophenecarboxylate](/img/structure/B5501428.png)

![3,4-dimethoxy-N-[3-(2-oxo-1-pyrrolidinyl)propyl]benzenesulfonamide](/img/structure/B5501443.png)

![2-[5-chloro-6-oxo-4-(1-piperidinyl)-1(6H)-pyridazinyl]-N-1-naphthylacetamide](/img/structure/B5501444.png)

![2-[4-(3-chlorophenyl)-1-piperazinyl]-N-(2-methylphenyl)acetamide](/img/structure/B5501447.png)

![2-chloro-N-{3-[N-(4-methoxybenzoyl)ethanehydrazonoyl]phenyl}benzamide](/img/structure/B5501461.png)

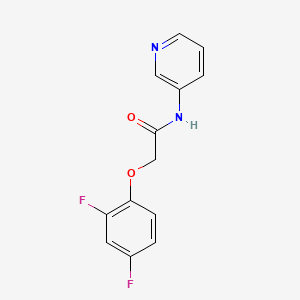

![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N'-(4-fluorophenyl)urea](/img/structure/B5501470.png)